![molecular formula C20H22ClFN6OS B2564023 2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941985-71-3](/img/structure/B2564023.png)
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H22ClFN6OS and its molecular weight is 448.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo substitution reactions due to the presence of halogen atoms.
Potential for oxidation or reduction reactions depending on the functional groups and reaction environment.
Common Reagents and Conditions
Substitution reactions might involve strong nucleophiles under anhydrous conditions.
Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride could be used for specific transformations.
Major Products
Reaction products vary based on the type of reaction and conditions, leading to derivatives with modified functional groups, enhancing or altering biological activities.
Scientific Research Applications
Chemistry
The compound is used as a precursor or intermediate in synthesizing novel derivatives for chemical studies.
Biology
It can be employed in biochemical assays to understand protein-ligand interactions, particularly in studying enzyme inhibition or receptor binding.
Medicine
May serve as a lead compound for designing drugs targeting specific diseases or conditions.
Industry
Utilized in material science for creating advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
Effects
The compound’s mechanism involves binding to molecular targets such as enzymes or receptors.
Molecular Targets and Pathways
Targets could include kinases, which play a role in signaling pathways essential for cell function.
The interaction may inhibit or modulate the activity of these proteins, affecting downstream biological processes.
Comparison with Similar Compounds
Uniqueness
The unique combination of substituents in this compound provides distinct chemical and biological properties compared to other pyrazolo[3,4-d]pyrimidine derivatives.
Similar Compounds
Other compounds in the same class include derivatives like 4-aminopyrazolo[3,4-d]pyrimidine and its fluorinated analogs, which differ in their substituents and thus their bioactivity.
This should give you a solid overview of the compound, its synthesis, chemical behavior, and applications. Got any specifics you'd like to dive into more deeply?
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6OS/c1-30-20-25-17(27-9-3-2-4-10-27)13-12-24-28(18(13)26-20)11-8-23-19(29)16-14(21)6-5-7-15(16)22/h5-7,12H,2-4,8-11H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDZRYTOWGTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(=N1)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
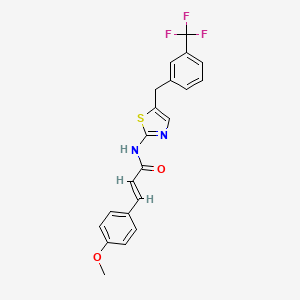

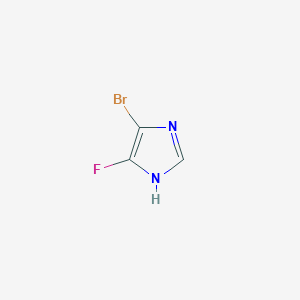
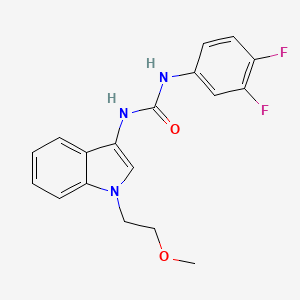
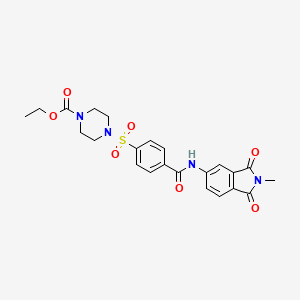
![1-(4-bromobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2563948.png)

![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2563951.png)
![4-isobutyl-1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2563952.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B2563953.png)
![1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2563955.png)

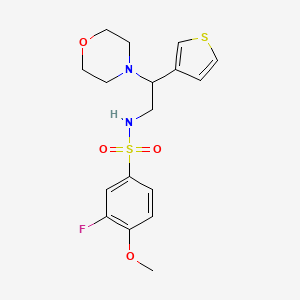
![3-(2-chlorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2563962.png)
